N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide is a complex organic compound that features a benzoxazole ring attached to a biphenyl structure
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole ring, followed by its attachment to a biphenyl carboxamide moiety. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the benzoxazole ring or the biphenyl moiety, often using halogenating agents or nucleophiles under specific conditions
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease progression.
Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The pathways involved can vary depending on the specific application, but common targets include kinases and other regulatory proteins .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide can be compared with similar compounds such as:
3-(1,3-benzothiazol-2-yl)phenyl derivatives: These compounds share a similar core structure but with a benzothiazole ring instead of a benzoxazole ring.
N-1,3-benzoxazol-2yl benzene sulfonamides: These compounds have a sulfonamide group attached to the benzoxazole ring, which can alter their solubility and interaction with biological targets.
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides: These compounds feature a thiazolidinone ring, providing unique properties and applications in medicinal chemistry.
This compound stands out due to its specific structural features and the versatility of its applications across different scientific domains.
Properties
Molecular Formula |
C26H18N2O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C26H18N2O2/c29-25(20-15-13-19(14-16-20)18-7-2-1-3-8-18)27-22-10-6-9-21(17-22)26-28-23-11-4-5-12-24(23)30-26/h1-17H,(H,27,29) |
InChI Key |
AKBZLTWPZQKGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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